Tebbe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

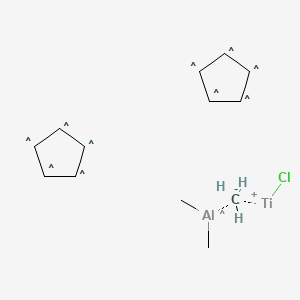

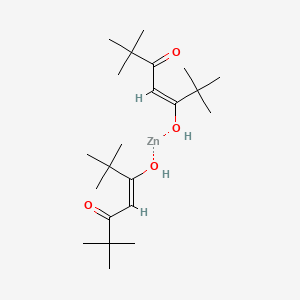

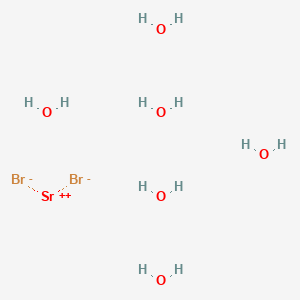

Tebbe reagent solution, 0.5 M in toluene, is an organometallic compound used primarily for methylenation reactions. It is a Lewis acid stabilized compound, known for its ability to transform carbonyl groups into β-substituted methylenes. The reagent is composed of bis(cyclopentadienyl)-μ-chloro-(dimethylaluminum)-μ-methylenetitanium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The Tebbe reagent can be synthesized by reacting titanocene dichloride with two equivalents of trimethylaluminum in toluene. This reaction generates a methylene-bridged titanium-aluminum complex . The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen.

Industrial Production Methods

While the this compound reagent is commercially available, its industrial production follows the same synthetic route as in laboratory settings. The reaction conditions are carefully controlled to ensure the purity and stability of the reagent. The final product is often stored in a sealed container to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

The Tebbe reagent is primarily used for methylenation reactions, where it converts carbonyl compounds into olefins. It reacts with a wide range of carbonyl compounds, including ketones, aldehydes, esters, amides, and lactones .

Common Reagents and Conditions

The reagent is often used in the presence of a mild Lewis base, such as pyridine, to generate the active Schrock carbene. The reaction typically involves stirring the mixture at room temperature and then quenching it with an aqueous solution .

Major Products Formed

The major products formed from reactions with the this compound reagent are olefins. For example, the methylenation of ketones and aldehydes results in the formation of corresponding olefins .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the Tebbe reagent is widely used for the methylenation of carbonyl compounds. It is particularly useful for converting hindered ketones and esters to olefins and vinyl ethers .

Biology and Medicine

While its primary applications are in organic synthesis, the this compound reagent can also be used in the synthesis of biologically active compounds. For instance, it has been used to methylenate chiral polyhydroxyketones with high diastereoselectivity .

Industry

In the industrial sector, the this compound reagent is used in the production of various chemicals and materials. Its ability to efficiently convert carbonyl compounds to olefins makes it valuable in the synthesis of polymers and other advanced materials .

Wirkmechanismus

The Tebbe reagent exerts its effects through a series of well-defined steps:

Activation: The reagent is first exposed to a mild Lewis base, such as pyridine, to generate the active Schrock carbene.

Reaction with Carbonyl Compounds: The carbene reacts with the carbonyl compound to form an oxatitanacyclobutane intermediate.

Formation of Olefins: The intermediate then breaks down to yield the corresponding olefin.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nysted Reagent: Another methylenation reagent used for similar transformations.

Petasis Reagent: Used for the methylenation of carbonyl compounds, but with different reactivity and selectivity.

Wittig Reagent: Commonly used for the conversion of carbonyl compounds to alkenes, but operates through a different mechanism.

Uniqueness

The Tebbe reagent is unique in its ability to react with a wide range of carbonyl compounds, including hindered ketones and esters. Its stability and ease of handling make it a preferred choice for many synthetic chemists .

Eigenschaften

Molekularformel |

C13H19AlClTi |

|---|---|

Molekulargewicht |

285.59 g/mol |

InChI |

InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q;;;;-1;;;+2/p-1 |

InChI-Schlüssel |

YAWGNSBINPAHIO-UHFFFAOYSA-M |

Kanonische SMILES |

[CH3-].C[Al]C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)

![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)